

# A Comparative Clinical Efficacy Review of Zonisamide for Focal Epilepsy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isamfazone*

Cat. No.: B1672193

[Get Quote](#)

An in-depth analysis of Zonisamide's performance against key alternatives in the treatment of focal epilepsy, supported by clinical trial data and detailed experimental protocols.

Zonisamide, a sulfonamide anticonvulsant, has emerged as a significant therapeutic option for the management of focal (partial-onset) seizures in adults. This guide provides a comprehensive comparative review of its clinical efficacy against other commonly prescribed antiepileptic drugs (AEDs), including carbamazepine, lamotrigine, and levetiracetam. The following sections detail the mechanism of action of Zonisamide, present comparative clinical trial data in structured tables, outline the experimental protocols of pivotal studies, and visualize key pathways and workflows to offer a clear and objective resource for researchers, scientists, and drug development professionals. It is important to note that the initial search for "**Isamfazone**" yielded no results, and the scientific literature strongly indicates that this was likely a misspelling of Zonisamide, the subject of this review.

## Mechanism of Action

Zonisamide exhibits a multi-faceted mechanism of action that contributes to its antiepileptic effects.<sup>[1][2][3]</sup> Its primary actions include the blockage of voltage-sensitive sodium channels and T-type calcium channels.<sup>[2][3]</sup> By blocking sodium channels, Zonisamide stabilizes neuronal membranes and prevents repetitive firing of neurons, a key process in seizure generation. The inhibition of T-type calcium channels is thought to be involved in raising the seizure threshold and preventing the spread of seizure activity. Additionally, Zonisamide is a weak inhibitor of carbonic anhydrase, though the contribution of this action to its anticonvulsant

efficacy is not considered primary. It may also modulate GABAergic and glutamatergic neurotransmission.



[Click to download full resolution via product page](#)

Caption: Zonisamide's primary mechanisms of action.

## Comparative Clinical Efficacy

The clinical efficacy of Zonisamide has been evaluated in several large-scale clinical trials, often in direct comparison with other established AEDs. The following tables summarize key efficacy and safety data from these studies.

### Zonisamide vs. Carbamazepine

A pivotal Phase III, randomized, double-blind, non-inferiority trial compared once-daily Zonisamide with twice-daily controlled-release carbamazepine in adults with newly diagnosed partial epilepsy.

Table 1: Efficacy of Zonisamide vs. Carbamazepine in Newly Diagnosed Partial Epilepsy

| Outcome                                | Zonisamide (n=223)           | Carbamazepine (n=233) |
|----------------------------------------|------------------------------|-----------------------|
| 26-Week Seizure Freedom Rate           | 79.4%                        | 83.7%                 |
| Adjusted Absolute Treatment Difference | -4.5% (95% CI: -12.2 to 3.1) | -                     |

Table 2: Tolerability of Zonisamide vs. Carbamazepine

| Adverse Event Profile                     | Zonisamide (n=282) | Carbamazepine (n=301) |
|-------------------------------------------|--------------------|-----------------------|
| Treatment-Emergent Adverse Events (TEAEs) | 60.5%              | 61.7%                 |
| Serious TEAEs                             | 5.3%               | 5.7%                  |
| TEAEs Leading to Withdrawal               | 11.0%              | 11.7%                 |

A long-term extension of this study confirmed the sustained efficacy and favorable safety profile of Zonisamide for up to 24 months.

Table 3: Long-Term ( $\geq 24$  months) Efficacy and Tolerability of Zonisamide vs. Carbamazepine

| Outcome                               | Zonisamide                                            | Carbamazepine                                            |
|---------------------------------------|-------------------------------------------------------|----------------------------------------------------------|
| Seizure-Free for $\geq 24$ months     | 32.3%                                                 | 35.2%                                                    |
| Treatment-Emergent Adverse Events     | 52.6%                                                 | 46.2%                                                    |
| Serious Treatment-Related TEAEs       | 0.7%                                                  | 1.9%                                                     |
| TEAEs Leading to Withdrawal           | 1.5%                                                  | 0.6%                                                     |
| Most Frequent Treatment-Related TEAEs | Decreased weight (5.1%),<br>Decreased appetite (3.6%) | Memory impairment (3.2%),<br>Decreased hemoglobin (3.2%) |

## Zonisamide vs. Lamotrigine and Levetiracetam (SANAD II Trial)

The SANAD II trial was a large, pragmatic, randomized controlled trial that compared the clinical and cost-effectiveness of lamotrigine (standard treatment) with levetiracetam and zonisamide (new treatments) for focal epilepsy.

Table 4: Efficacy of Zonisamide vs. Lamotrigine and Levetiracetam in Newly Diagnosed Focal Epilepsy (SANAD II)

| Outcome                                              | Lamotrigine<br>(n=330) | Levetiracetam<br>(n=332)   | Zonisamide<br>(n=328)      |
|------------------------------------------------------|------------------------|----------------------------|----------------------------|
| Time to 12-Month Remission (HR vs. Lamotrigine, ITT) | -                      | 1.18 (97.5% CI 0.95– 1.47) | 1.03 (97.5% CI 0.83– 1.28) |
| Time to 12-Month Remission (HR vs. Lamotrigine, PP)  | -                      | 1.32 (95% CI 1.05– 1.66)   | 1.37 (95% CI 1.08– 1.73)   |

HR = Hazard Ratio; ITT = Intention-to-Treat; PP = Per-Protocol. A hazard ratio > 1 indicates a lower probability of achieving remission compared to lamotrigine.

Table 5: Tolerability of Zonisamide vs. Lamotrigine and Levetiracetam (SANAD II)

| Outcome                                        | Lamotrigine | Levetiracetam            | Zonisamide               |
|------------------------------------------------|-------------|--------------------------|--------------------------|
| Adverse Reactions                              | 33%         | 44%                      | 45%                      |
| Time to Treatment Failure (HR vs. Lamotrigine) | -           | 0.60 (95% CI 0.46– 0.77) | 0.46 (95% CI 0.36– 0.60) |

A hazard ratio < 1 for treatment failure indicates a higher likelihood of treatment failure compared to lamotrigine.

## Experimental Protocols

### Zonisamide vs. Carbamazepine Non-Inferiority Trial

This Phase III, international, randomized, double-blind, parallel-group trial enrolled 583 adults (aged 18-75 years) with newly diagnosed partial epilepsy.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Zonisamide vs. Carbamazepine trial.

**Methodology:**

- Design: Phase III, randomized, double-blind, non-inferiority trial.
- Participants: 583 adults (18-75 years) with newly diagnosed partial epilepsy.
- Intervention: Patients were randomized to receive either once-daily Zonisamide or twice-daily controlled-release carbamazepine.
- Dosing:
  - Initiation: Zonisamide 100 mg/day; Carbamazepine 200 mg/day.
  - Up-titration: Zonisamide to 300 mg/day; Carbamazepine to 600 mg/day.
  - Flexible-dosing period (26-78 weeks): Zonisamide 200-500 mg/day; Carbamazepine 400-1200 mg/day, adjusted based on response and tolerability.
- Primary Endpoint: The proportion of patients in the per-protocol population who achieved seizure freedom for 26 weeks or more.

## **SANAD II Trial**

This was a pragmatic, randomized, unblinded, non-inferiority trial conducted in the UK, comparing lamotrigine with levetiracetam and zonisamide for focal epilepsy.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the SANAD II focal epilepsy trial.

Methodology:

- Design: Pragmatic, randomized, unblinded, non-inferiority trial.
- Participants: 990 individuals (children aged  $\geq 5$  years and adults) with newly diagnosed focal epilepsy.
- Intervention: Patients were randomized to receive lamotrigine, levetiracetam, or zonisamide.
- Primary Outcome: Time to 12-month remission from seizures.

- Secondary Outcomes: Time to treatment failure, time to first seizure, time to 24-month remission, adverse reactions, quality of life, and cost-effectiveness.

## Conclusion

Zonisamide is an effective monotherapy for newly diagnosed focal epilepsy in adults, demonstrating non-inferiority to controlled-release carbamazepine in terms of seizure freedom, with a comparable tolerability profile. Long-term data further support its sustained efficacy and safety. However, the SANAD II trial suggests that for first-line treatment of focal epilepsy, lamotrigine may be superior to both zonisamide and levetiracetam in terms of time to 12-month remission and has a lower incidence of adverse reactions leading to treatment failure. While zonisamide met the non-inferiority criteria in the intention-to-treat analysis of the SANAD II trial, the per-protocol analysis favored lamotrigine.

For researchers and drug development professionals, these findings highlight the importance of considering not only seizure control but also long-term tolerability and patient retention on treatment when evaluating AEDs. Zonisamide remains a valuable therapeutic option, particularly for patients who may not tolerate or respond to other first-line agents. Its unique mechanism of action may also warrant further investigation for its potential benefits in specific patient subpopulations. Future research could focus on direct, head-to-head comparisons of newer AEDs with Zonisamide to further delineate its place in the evolving landscape of epilepsy treatment.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. neurology.org [neurology.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficacy and tolerability of zonisamide versus controlled-release carbamazepine for newly diagnosed partial epilepsy: a phase 3, randomised, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Comparative Clinical Efficacy Review of Zonisamide for Focal Epilepsy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1672193#a-comparative-review-of-the-clinical-efficacy-of-isamfazone\]](https://www.benchchem.com/product/b1672193#a-comparative-review-of-the-clinical-efficacy-of-isamfazone)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)